

An In-depth Technical Guide to (2-Chloro-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

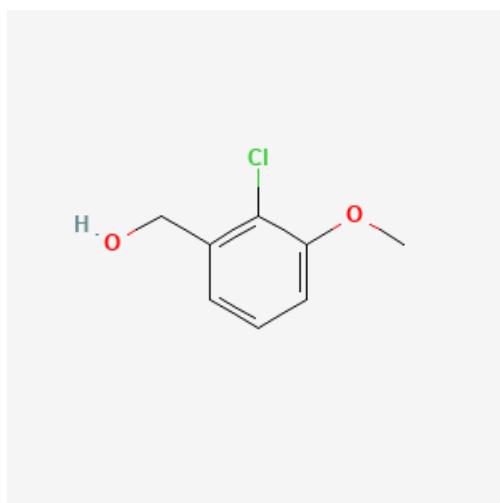
Compound Name:	(2-Chloro-3-methoxyphenyl)methanol
Cat. No.:	B1632500

[Get Quote](#)

This guide offers a comprehensive technical overview of **(2-Chloro-3-methoxyphenyl)methanol**, a substituted aromatic alcohol of interest to researchers and professionals in organic synthesis and pharmaceutical development. We will delve into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its potential applications, particularly as a building block in medicinal chemistry.

Chemical Identity and Structure

(2-Chloro-3-methoxyphenyl)methanol, also known as 2-chloro-3-methoxybenzyl alcohol, is an organic compound featuring a benzene ring substituted with a chlorine atom, a methoxy group, and a hydroxymethyl group. The specific arrangement of these substituents at positions 2, 3, and 1 respectively, imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.


While a specific CAS Registry Number for this compound is not consistently found across major chemical databases, it is indexed in resources such as PubChemLite.^[1] This suggests it may be a novel or less common research chemical. For procurement and identification, referencing its systematic IUPAC name and other identifiers is crucial.

Key Identifiers:

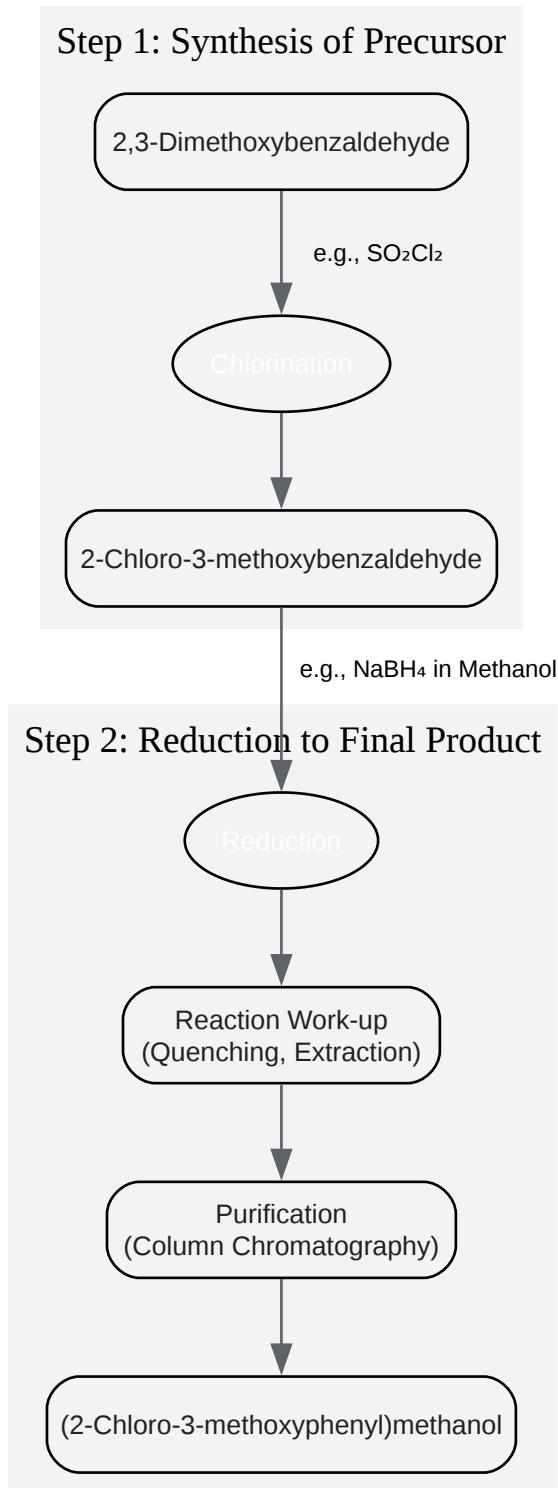
- IUPAC Name: **(2-Chloro-3-methoxyphenyl)methanol**

- Molecular Formula: C₈H₉ClO₂[\[1\]](#)
- InChI: InChI=1S/C8H9ClO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3[\[1\]](#)
- InChIKey: JYHHZWHNWLNIWT-UHFFFAOYSA-N[\[1\]](#)
- SMILES: COC1=CC=CC(=C1Cl)CO[\[1\]](#)

Structure:

Figure 1: Chemical structure of **(2-Chloro-3-methoxyphenyl)methanol**.

Physicochemical Properties


The physicochemical properties of a compound are critical for predicting its behavior in chemical reactions and biological systems. The data presented below for **(2-Chloro-3-methoxyphenyl)methanol** are derived from computational predictions available on PubChemLite.[\[1\]](#)

Property	Value	Source
Molecular Weight	172.61 g/mol	[2]
Monoisotopic Mass	172.02911 Da	[1]
XlogP (predicted)	1.6	[1]
Hydrogen Bond Donor Count	1	Calculated
Hydrogen Bond Acceptor Count	2	Calculated
Rotatable Bond Count	2	Calculated

This data provides a foundational understanding for designing reaction conditions and for preliminary assessment in drug discovery screenings.

Synthesis of (2-Chloro-3-methoxyphenyl)methanol

The synthesis of **(2-Chloro-3-methoxyphenyl)methanol** can be logically achieved through the reduction of its corresponding aldehyde, 2-chloro-3-methoxybenzaldehyde. This is a standard and reliable method for the preparation of benzyl alcohols. The overall synthetic workflow is depicted below.

[Click to download full resolution via product page](#)

Figure 2: General workflow for the synthesis of **(2-Chloro-3-methoxyphenyl)methanol**.

Protocol 1: Reduction of 2-Chloro-3-methoxybenzaldehyde

This protocol details the reduction of the aldehyde functional group to a primary alcohol.

Materials:

- 2-Chloro-3-methoxybenzaldehyde
- Methanol (anhydrous)
- Sodium borohydride (NaBH_4)
- Deionized water
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

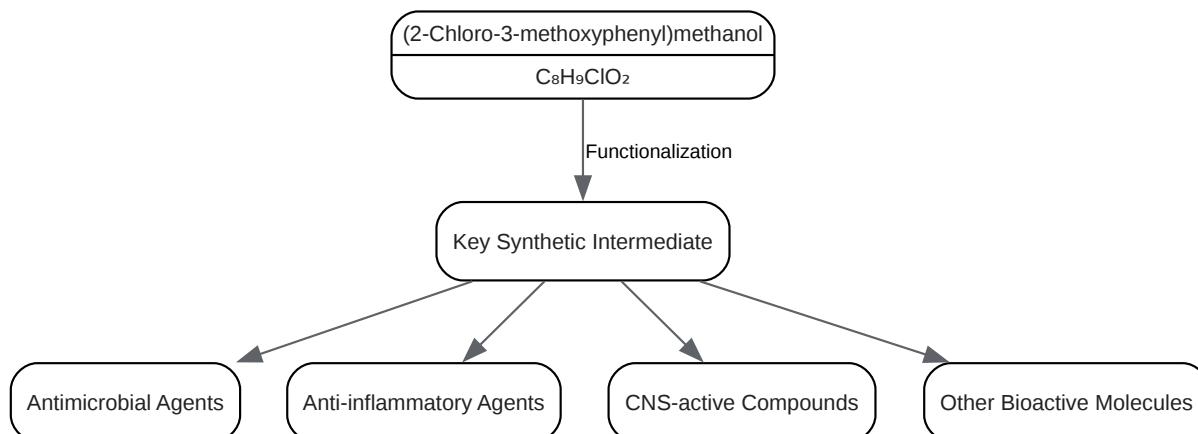
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-3-methoxybenzaldehyde in anhydrous methanol.
- Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH_4) portion-wise while stirring. The addition should be controlled to manage the exothermic reaction.
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- Work-up: Once the reaction is complete, quench the excess NaBH_4 by the slow addition of deionized water.
- Extraction: Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers.

- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality: The choice of sodium borohydride is based on its mild nature and high chemoselectivity for reducing aldehydes and ketones without affecting other functional groups like the chloro and methoxy substituents. Methanol serves as a protic solvent that is compatible with NaBH_4 .

Applications in Research and Drug Development


While specific biological activities or applications for **(2-Chloro-3-methoxyphenyl)methanol** are not extensively documented, its structural motifs are of significant interest in medicinal chemistry. Substituted benzyl alcohols are versatile building blocks for the synthesis of a wide range of pharmaceutical compounds.

Role of Chloro and Methoxy Groups in Drug Design

The chloro and methoxy groups are frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties.

- Chloro Group: The chlorine atom can enhance the binding affinity of a molecule to its target protein through halogen bonding. It also increases lipophilicity, which can improve membrane permeability.
- Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its metabolic stability can be advantageous. It can also influence the conformation of the molecule, which may be critical for biological activity.

The combination of these two groups on a phenyl ring provides a scaffold that can be further elaborated to develop novel therapeutic agents. Substituted benzohydrazide derivatives, for example, have shown a range of biological activities including antimicrobial and antimycobacterial properties.^[3]

[Click to download full resolution via product page](#)

Figure 3: Potential applications of **(2-Chloro-3-methoxyphenyl)methanol** as a building block.

The presence of the chloro and methoxy groups makes this compound a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. For instance, benzimidazole derivatives, which can be synthesized from precursors like **(2-Chloro-3-methoxyphenyl)methanol**, have shown promise as anti-tubercular agents.[4]

Conclusion

(2-Chloro-3-methoxyphenyl)methanol is a valuable, albeit not widely documented, chemical intermediate. Its synthesis via the reduction of the corresponding aldehyde is a straightforward and efficient process. The true potential of this compound lies in its utility as a scaffold in medicinal chemistry, where the interplay of its chloro and methoxy substituents can be exploited to design novel bioactive molecules. This guide provides a solid foundation for researchers and drug development professionals looking to incorporate this and similar substituted benzyl alcohols into their synthetic and discovery efforts.

References

- **(2-chloro-3-methoxyphenyl)methanol** (C₈H₉ClO₂) - PubChemLite.
- Synthesis and Characterization of Substituted Benzohydrazide Derivatives - Der Pharma Chemica.
- Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives - MDPI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. PubChemLite - (2-chloro-3-methoxyphenyl)methanol (C₈H₉ClO₂)
[pubchemlite.lcsb.uni.lu]
- 2. 3-Chloro-4-methoxybenzyl alcohol 97 14503-45-8 [sigmaaldrich.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (2-Chloro-3-methoxyphenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1632500#2-chloro-3-methoxyphenyl-methanol-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com